3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one
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Overview
Description
3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one is a chemical compound with a unique structure that includes a methoxy group and four methyl groups attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one typically involves the methylolation of 2,2,5,5-tetramethylimidazolidin-4-one. This process can be carried out using formaldehyde and a base, such as sodium hydroxide, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds share structural similarities but differ in their functional groups and reactivity.
Methyl 3,4,5-trimethoxybenzoate: Another compound with methoxy groups, used in different applications.
Uniqueness
3-Methoxy-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a methoxy group and multiple methyl groups on an imidazolidinone ring makes it a versatile compound for various applications.
Properties
CAS No. |
90277-91-1 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methoxy-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)6(11)10(12-5)8(3,4)9-7/h9H,1-5H3 |
InChI Key |
ZHMSAWXUVSZQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(N1)(C)C)OC)C |
Origin of Product |
United States |
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